Penthienate
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Overview
Description
Penthienate is a synthetic anticholinergic compound that has actions similar to atropine. It is primarily used to reduce gastric motility and secretion, making it useful in the treatment of peptic ulcers and dyspepsia . The compound’s chemical formula is C18H30NO3S, and it has a molar mass of 340.50 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of penthienate involves the esterification of a cyclopentyl hydroxy compound with a thienylacetyl chloride derivative. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Penthienate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
Penthienate has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic uses in treating gastrointestinal disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Penthienate exerts its effects by blocking the action of acetylcholine on muscarinic receptors in the gastrointestinal tract. This inhibition reduces gastric motility and secretion, providing relief from symptoms associated with peptic ulcers and dyspepsia . The molecular targets include muscarinic receptors, and the pathways involved are related to the cholinergic signaling system .
Comparison with Similar Compounds
Similar Compounds
Atropine: Similar anticholinergic effects but differs in chemical structure.
Scopolamine: Another anticholinergic compound with similar therapeutic uses.
Hyoscyamine: Shares similar pharmacological properties but has a different chemical composition.
Uniqueness of Penthienate
This compound is unique due to its specific chemical structure, which provides a distinct profile of activity and selectivity for muscarinic receptors. This uniqueness makes it particularly effective in reducing gastric motility and secretion compared to other anticholinergic compounds .
Properties
CAS No. |
22064-27-3 |
---|---|
Molecular Formula |
C18H30NO3S+ |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
2-(2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetyl)oxyethyl-diethyl-methylazanium |
InChI |
InChI=1S/C18H30NO3S/c1-4-19(3,5-2)12-13-22-17(20)18(21,15-9-6-7-10-15)16-11-8-14-23-16/h8,11,14-15,21H,4-7,9-10,12-13H2,1-3H3/q+1 |
InChI Key |
NEMLPWNINZELKP-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(CC)CCOC(=O)C(C1CCCC1)(C2=CC=CS2)O |
Canonical SMILES |
CC[N+](C)(CC)CCOC(=O)C(C1CCCC1)(C2=CC=CS2)O |
22064-27-3 | |
Related CAS |
60-44-6 (bromide) |
Synonyms |
2-((cyclopentylhydroxy-2-thienylacetyl)oxy)-N,N-diethyl-N-methylethanaminium penthienate penthienate bromide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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